4-(5-Bromo-1,3-benzothiazol-2-yl)aniline
Overview
Description
4-(5-Bromo-1,3-benzothiazol-2-yl)aniline is a chemical compound with the molecular formula C13H9BrN2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-1,3-benzothiazol-2-yl)aniline typically involves the reaction of 5-bromo-2-aminobenzothiazole with aniline under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst, such as palladium, under an inert atmosphere. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(5-Bromo-1,3-benzothiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing anti-tubercular and anti-cancer agents.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzothiazole ring play crucial roles in binding to these targets, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific structure and the target involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-1,3-benzothiazol-2-yl)aniline
- 4-(5-Fluoro-1,3-benzothiazol-2-yl)aniline
- 4-(5-Methyl-1,3-benzothiazol-2-yl)aniline
Uniqueness
4-(5-Bromo-1,3-benzothiazol-2-yl)aniline is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
4-(5-bromo-1,3-benzothiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2S/c14-9-3-6-12-11(7-9)16-13(17-12)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUUVIQWYSHVRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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